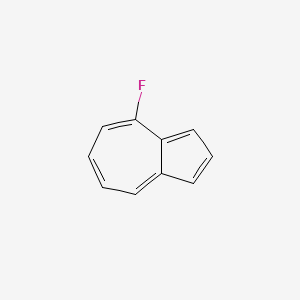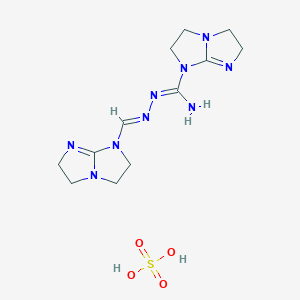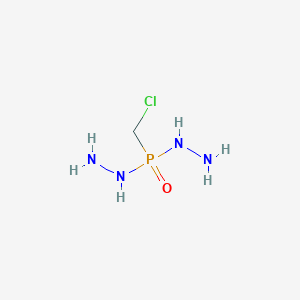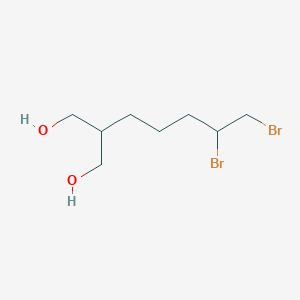![molecular formula C36H33ClN3NaO7S B14461182 Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt CAS No. 72391-24-3](/img/structure/B14461182.png)
Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt is a complex organic compound. It is a derivative of benzenesulfonic acid, which is an organosulfur compound. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid derivatives typically involves the sulfonation of benzene using concentrated sulfuric acid or oleum. The process can be summarized as follows:
Sulfonation: Benzene reacts with sulfur trioxide in the presence of sulfuric acid to form benzenesulfonic acid.
Substitution: The benzenesulfonic acid undergoes further reactions to introduce the chloroacetyl, amino, and other functional groups.
Industrial Production Methods
Industrial production of benzenesulfonic acid derivatives often involves large-scale sulfonation reactors where benzene and sulfur trioxide are reacted under controlled conditions. The resulting benzenesulfonic acid is then subjected to further chemical modifications to obtain the desired derivative.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid or halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce sulfonamides.
Scientific Research Applications
Benzenesulfonic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, detergents, and pharmaceuticals.
Biology: Employed in biochemical assays and as enzyme inhibitors.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, catalysts, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of benzenesulfonic acid derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the inhibition of key metabolic enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: Another benzenesulfonic acid derivative used in the synthesis of azo dyes.
p-Toluenesulfonic acid: Commonly used as a catalyst in organic synthesis.
Phenylsulfonic acid: Similar in structure but with different functional groups.
Uniqueness
Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt is unique due to its complex structure, which imparts specific chemical and biological properties
Properties
CAS No. |
72391-24-3 |
|---|---|
Molecular Formula |
C36H33ClN3NaO7S |
Molecular Weight |
710.2 g/mol |
IUPAC Name |
sodium;2-chloro-N-[[2-[4-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]phenoxy]-3-methyl-4-sulfophenyl]methyl]ethanimidate |
InChI |
InChI=1S/C36H34ClN3O7S.Na/c1-21-30(48(44,45)46)18-11-22(20-38-31(41)19-37)36(21)47-25-14-12-24(13-15-25)40-29-17-16-28(39-23-7-3-2-4-8-23)32-33(29)35(43)27-10-6-5-9-26(27)34(32)42;/h5-6,9-18,23,39-40H,2-4,7-8,19-20H2,1H3,(H,38,41)(H,44,45,46);/q;+1/p-1 |
InChI Key |
INODZIDNDJNSKB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1OC2=CC=C(C=C2)NC3=C4C(=C(C=C3)NC5CCCCC5)C(=O)C6=CC=CC=C6C4=O)CN=C(CCl)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


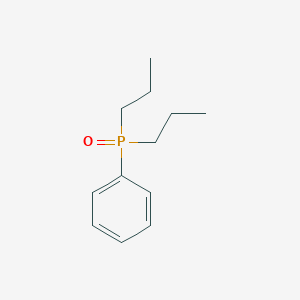
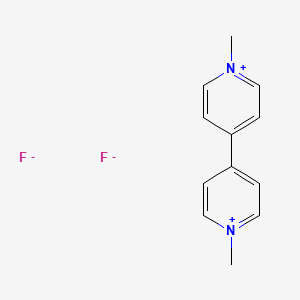

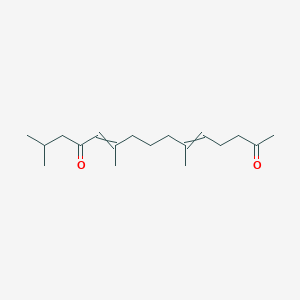
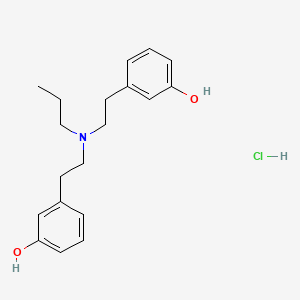
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
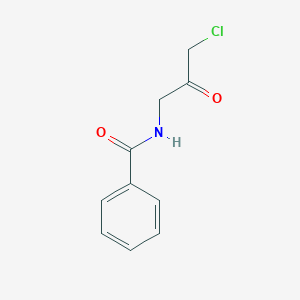
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
